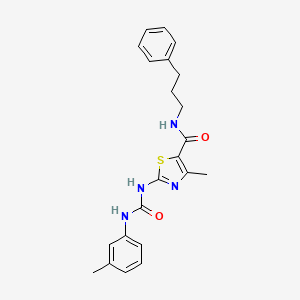

4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-[(3-methylphenyl)carbamoylamino]-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-15-8-6-12-18(14-15)25-21(28)26-22-24-16(2)19(29-22)20(27)23-13-7-11-17-9-4-3-5-10-17/h3-6,8-10,12,14H,7,11,13H2,1-2H3,(H,23,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAECJOUNPOQTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Urea Formation: The urea moiety can be introduced by reacting an amine with an isocyanate or by using phosgene derivatives.

Substitution Reactions: The phenylpropyl and m-tolyl groups can be introduced through nucleophilic substitution reactions using appropriate halides and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the urea moiety or the thiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halides, bases, or acids depending on the type of substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

Biologische Aktivität

4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivatives class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by a thiazole ring and urea moiety, suggests diverse mechanisms of action against various biological targets.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is . The compound features a thiazole ring, which is known for its biological significance, and a urea functional group that may enhance its interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O2S |

| Molecular Weight | 396.51 g/mol |

| CAS Number | 941916-22-9 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Thiazole derivatives often interact with enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways critical in cancer cell proliferation.

- Receptor Modulation : The compound may bind to specific receptors, influencing cell signaling pathways that regulate growth and apoptosis.

- DNA Interaction : There is potential for this compound to interfere with DNA replication processes, which is a common mechanism among anticancer agents.

Anticancer Properties

Recent studies have suggested that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that compounds similar to 4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide demonstrate potent activity against human breast carcinoma (MCF-7), hepatocellular carcinoma (HEPG2), and other solid tumors. For example, certain thiazole derivatives have displayed half-maximal effective concentration (EC50) values comparable to established chemotherapeutics like doxorubicin .

Case Studies and Research Findings

- In Vitro Studies : A series of synthesized thiazole derivatives were tested for their anticancer properties using the MTT assay method, revealing significant inhibition of cell proliferation across multiple cancer types.

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the thiazole ring or substituents can enhance biological activity. For instance, introducing electron-withdrawing groups often increases potency against specific cancer cell lines .

- Mechanistic Insights : Molecular docking studies have suggested that these compounds may bind effectively to target proteins involved in cancer progression, providing insights into their potential as therapeutic agents.

Q & A

Basic: What are the key steps in synthesizing 4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves sequential functionalization of the thiazole core. A typical protocol includes:

Thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .

Ureido group introduction by reacting the thiazole intermediate with m-tolyl isocyanate under anhydrous conditions (e.g., DMF, 60°C, 12 hours) .

Carboxamide coupling using EDC/HOBt-mediated amidation between the carboxylic acid and 3-phenylpropylamine .

Optimization tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to adjust stoichiometry .

- Use microwave-assisted synthesis to reduce reaction time for urea bond formation (e.g., 80°C, 30 minutes) .

Basic: Which spectroscopic and chromatographic methods are critical for structural characterization of this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the ureido group (δ ~10-12 ppm for NH protons) and thiazole carboxamide (C=O at ~165 ppm) .

- FT-IR : Validate urea (N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and carboxamide (C=O ~1640 cm⁻¹) groups .

- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and confirm molecular ion peaks (e.g., [M+H]+ at m/z ~463) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

- Variation of substituents : Synthesize analogs with halogenated m-tolyl groups (e.g., Cl, F) to test electronic effects on antimicrobial activity .

- Bioisosteric replacement : Replace the thiazole ring with oxazole or imidazole to assess scaffold dependency in anticancer assays .

- In vitro assays :

- Data analysis : Use multivariate regression to correlate logP values with cytotoxicity .

Advanced: How should researchers resolve contradictions in biological activity data between similar thiazole derivatives?

Answer:

- Control experiments : Verify compound stability in assay media (e.g., HPLC post-incubation) to rule out degradation .

- Target engagement : Perform SPR or thermal shift assays to confirm binding to purported targets (e.g., kinases) .

- Meta-analysis : Compare datasets from analogs (e.g., 3-chlorophenyl vs. m-tolyl derivatives) to identify substituent-specific trends .

- Reproducibility : Cross-validate in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: What computational strategies are effective for predicting the reactivity and binding modes of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for nucleophilic substitution .

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17) or bacterial topoisomerase IV .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous/lipid bilayers .

- QSAR models : Train on PubChem datasets to predict logD and CYP450 inhibition .

Basic: What are the best practices for purifying this compound, and how can yield be improved?

Answer:

- Purification :

- Yield optimization :

- Employ Schlenk techniques for moisture-sensitive steps (e.g., carboxamide coupling) .

- Add molecular sieves (3Å) during urea formation to scavenge water .

Advanced: How can researchers investigate the metabolic stability and toxicity profile of this compound?

Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

- Toxicity :

Advanced: What strategies can elucidate the role of the m-tolyl group in modulating biological activity?

Answer:

- Synthetic deletion : Prepare analogs lacking the m-tolyl group to benchmark activity loss .

- Crystallography : Co-crystallize with target proteins (e.g., tubulin) to visualize π-π stacking interactions .

- Electrostatic mapping : Calculate ESP charges (Gaussian 16) to identify hydrophobic/hydrogen-bonding regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.